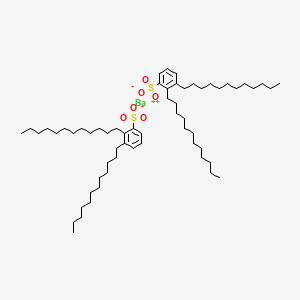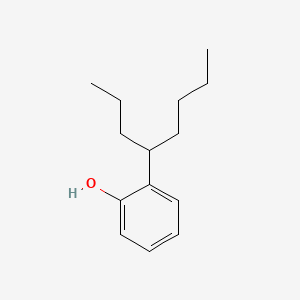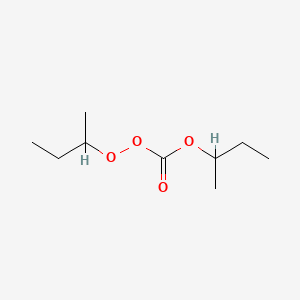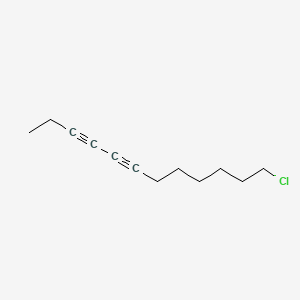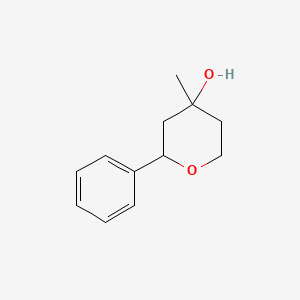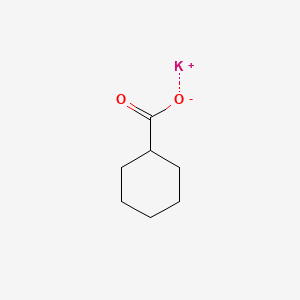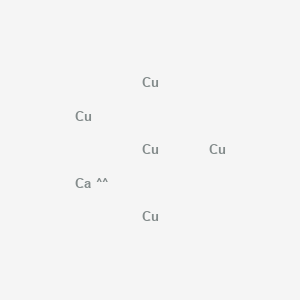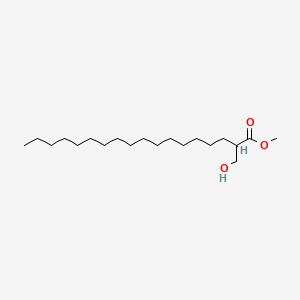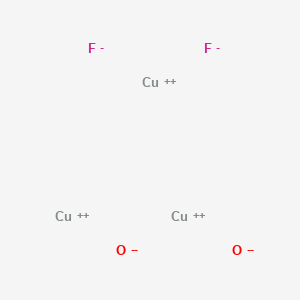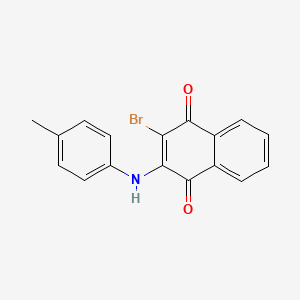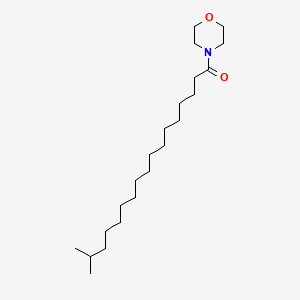
4-(1-Oxoisooctadecyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Oxoisooctadecyl)morpholine is a chemical compound with the molecular formula C22H43NO2 and a molecular weight of 353.58232 g/mol It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxoisooctadecyl)morpholine typically involves the reaction of morpholine with a long-chain fatty acid derivative. One common method is the reaction of morpholine with 1-oxoisooctadecanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound .
化学反应分析
Types of Reactions
4-(1-Oxoisooctadecyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The morpholine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted morpholine derivatives .
科学研究应用
4-(1-Oxoisooctadecyl)morpholine has several applications in scientific research:
作用机制
The mechanism of action of 4-(1-Oxoisooctadecyl)morpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
相似化合物的比较
Similar Compounds
Morpholine: A simpler analog of 4-(1-Oxoisooctadecyl)morpholine, widely used in organic synthesis and as a solvent.
Amorolfine: A morpholine derivative used as an antifungal agent.
Thiophene-Linked 1,2,4-Triazoles: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its long aliphatic chain, which imparts distinct physicochemical properties. This structural feature enhances its solubility in non-polar solvents and its ability to interact with lipid membranes, making it valuable in various applications .
属性
CAS 编号 |
93920-22-0 |
|---|---|
分子式 |
C22H43NO2 |
分子量 |
353.6 g/mol |
IUPAC 名称 |
16-methyl-1-morpholin-4-ylheptadecan-1-one |
InChI |
InChI=1S/C22H43NO2/c1-21(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(24)23-17-19-25-20-18-23/h21H,3-20H2,1-2H3 |
InChI 键 |
FJQLOXYZLQGRFO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)N1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



